1,5-Dimethyl-1,3-dihydro-imidazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

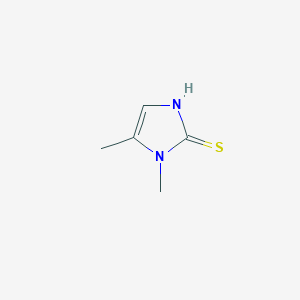

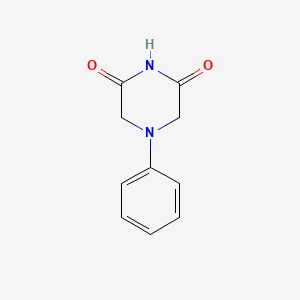

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione is a chemical compound with the molecular formula C5H8N2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a sulfur atom . The average mass of the molecule is 128.195 Da .Physical And Chemical Properties Analysis

Imidazole derivatives, such as 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione, are typically white or colorless solids that are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Catalytic Activity and Bonding in Rh(I) Complexes

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has been studied for its role in catalytic activities, particularly in Rh(I) complexes. It's been shown that thione complexes are effective catalyst precursors for hydroformylation reactions under certain conditions, indicating potential for industrial applications in catalysis (Neveling et al., 2005).

Synthesis and Cytotoxicity of Imidazole Derivatives

The compound has been utilized in the synthesis of imidazole derivatives, which were evaluated for their cytotoxic effects on cancer and noncancer cells. This research highlights its potential use in medicinal chemistry and drug development (Meriç et al., 2008).

Nucleophilic Reactions in Organic Synthesis

Research on 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has explored its ambivalent nucleophilicity, particularly in reactions with dimethyl acetylenedicarboxylate and phenylisocyanate. These studies are significant in the field of organic synthesis, providing insights into the mechanisms and outcomes of these reactions (Mlostoń et al., 2008).

Corrosion Inhibition

Arylamino substituted derivatives of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione have been synthesized and investigated as corrosion inhibitors for carbon steel in acidic media. This indicates a potential application in materials science, particularly in protecting metals from corrosion (Duran et al., 2021).

Propiedades

IUPAC Name |

3,4-dimethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMQTCBBEXSFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)